2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
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Overview
Description
2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of pyridothienopyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide involves multiple steps. One common method involves the reaction of ethyl 3-alkyl (aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines . The starting carboxamides are obtained via the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with acid chlorides .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of microwave-assisted synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridothienopyrimidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of this compound is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as bacterial enzymes, thereby inhibiting their activity and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and have been studied for their antibacterial properties.
2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones:
Uniqueness
The uniqueness of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S2/c1-2-3-11-26-20(28)18-17(13-7-6-10-23-19(13)30-18)25-21(26)29-12-16(27)24-15-9-5-4-8-14(15)22/h4-10H,2-3,11-12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOYIUBDUJICOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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